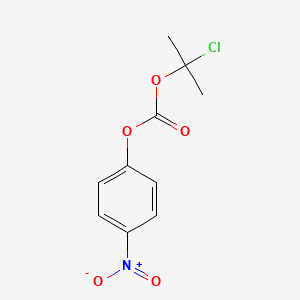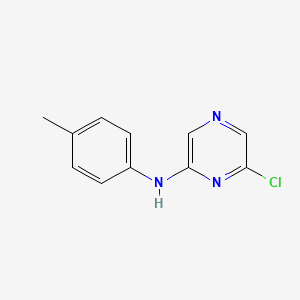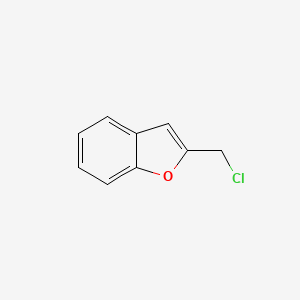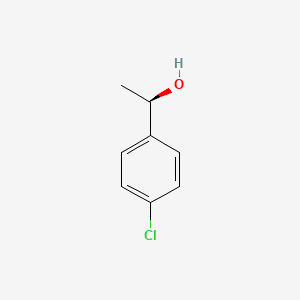
(R)-1-(4-Chlorophenyl)ethanol
Overview
Description
®-1-(4-Chlorophenyl)ethanol is an organic compound characterized by the presence of a hydroxyl group attached to a chiral carbon, which is also bonded to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chlorophenyl)ethanol typically involves the reduction of 4-chloroacetophenone using chiral reducing agents. One common method is the asymmetric reduction using borane and a chiral oxazaborolidine catalyst, which provides high enantioselectivity.
Industrial Production Methods: In industrial settings, the production of ®-1-(4-Chlorophenyl)ethanol can be scaled up using catalytic hydrogenation processes. This involves the use of a chiral catalyst under hydrogen gas pressure to reduce 4-chloroacetophenone to the desired alcohol with high yield and enantiomeric purity.
Types of Reactions:
Oxidation: ®-1-(4-Chlorophenyl)ethanol can be oxidized to 4-chloroacetophenone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction of ®-1-(4-Chlorophenyl)ethanol can lead to the formation of 4-chlorophenylethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, converting it to 4-chlorophenylethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: 4-chloroacetophenone.
Reduction: 4-chlorophenylethane.
Substitution: 4-chlorophenylethyl chloride.
Scientific Research Applications
®-1-(4-Chlorophenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
Industry: ®-1-(4-Chlorophenyl)ethanol is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act as an intermediate that binds to enzymes or receptors, influencing biological pathways. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
(S)-1-(4-Chlorophenyl)ethanol: The enantiomer of ®-1-(4-Chlorophenyl)ethanol, differing in the spatial arrangement around the chiral center.
4-Chlorophenylethane: A reduced form lacking the hydroxyl group.
4-Chloroacetophenone: The oxidized form of ®-1-(4-Chlorophenyl)ethanol.
Uniqueness: ®-1-(4-Chlorophenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral drug development. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSNPUNXINWAD-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75968-40-0 | |
| Record name | (1R)-1-(4-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorothieno[2,3-b]pyridine](/img/structure/B3024653.png)
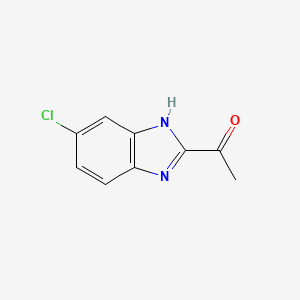
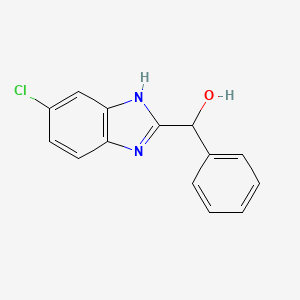
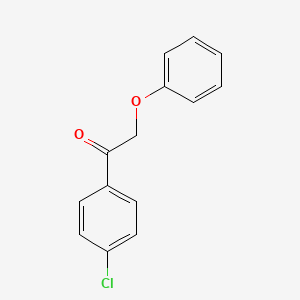
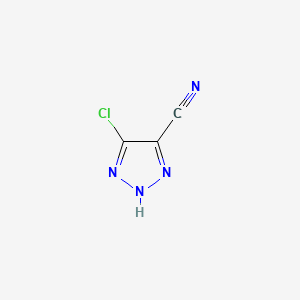
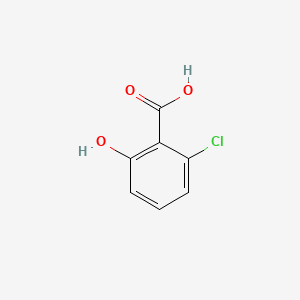
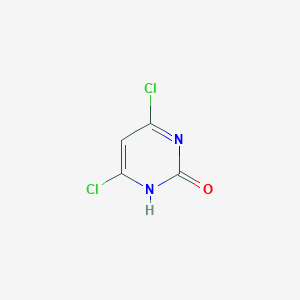


![1-[Chloro(phenyl)methyl]-2-(trifluoromethyl)benzene](/img/structure/B3024668.png)

